N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide
Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.06671709 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Strategies
- Aldehyde Oxidase (AO) Metabolism : A study by Linton et al. (2011) focused on modifying the structure of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a challenge in drug development. The research offers insights into the modification strategies for this and similar compounds.
Synthesis and Biological Properties
- Synthesis of Derivatives : The synthesis of various derivatives of thiadiazole, such as 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides, and their potential biological properties have been explored. A study by Doria et al. (1986) found some derivatives to possess antiinflammatory activities.
Antimicrobial Activity
- Antibacterial Agent Target Identification : A study by Deibel et al. (2004) identified a thiadiazolo[3,2-a]pyrimidine-6-carboxamide as a novel antibacterial agent. The research utilized solid-supported compounds to identify the target for these compounds, contributing to the understanding of antibacterial mechanisms.
- Antimicrobial Derivatives : The synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and their antimicrobial activities were studied by Gein et al. (2015).
Cancer Research
- Anticancer Properties : Novel 1,3,4-heterodiazole analogues, including thiadiazole[3,2-a]pyrimidine derivatives, were synthesized and evaluated for antitumor activity. The study by Taher et al. (2012) highlights the potential of these compounds in cancer treatment.
Other Applications
- Diverse Biological Activities : The thiadiazole structure, as a part of such compounds, has been highlighted for its diverse biological activities. This includes applications in anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, as discussed by Ghaffari et al. (2021).
Properties
IUPAC Name |
12-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-7(2)12-18-19-14(24-12)17-11(21)8-6-16-15-20(13(8)22)9-4-3-5-10(9)23-15/h6-7H,3-5H2,1-2H3,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMYHVLUYNILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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